![molecular formula C12H17NO4S B2753131 N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide CAS No. 2320823-10-5](/img/structure/B2753131.png)
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide is a versatile chemical compound with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol. This compound is known for its unique structure, which combines a furan ring, a tetrahydrothiophene ring, and a carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The starting material, 3-chloropropanol, undergoes a cyclization reaction with thiourea to form the tetrahydrothiophene ring.
Introduction of the Hydroxyethoxy Group: The tetrahydrothiophene intermediate is then reacted with ethylene oxide to introduce the hydroxyethoxy group.
Formation of the Furan Ring: The intermediate is further reacted with furfural to form the furan ring.
Amidation Reaction: Finally, the furan intermediate undergoes an amidation reaction with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This typically includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The hydroxyethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various physiological functions.
Comparaison Avec Des Composés Similaires
N-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}furan-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)furan-2-carboxamide: Similar structure but with a different position of the carboxamide group.
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
The unique combination of the furan ring, tetrahydrothiophene ring, and carboxamide group in this compound makes it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c14-3-5-17-12(2-6-18-9-12)8-13-11(15)10-1-4-16-7-10/h1,4,7,14H,2-3,5-6,8-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCZQIDAFQMBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=COC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
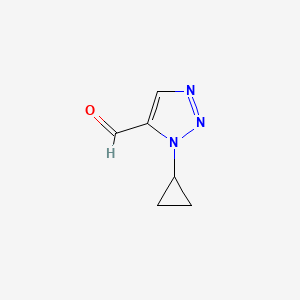

![3-ethylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2753055.png)
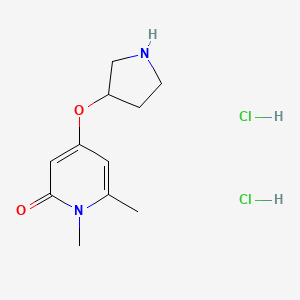
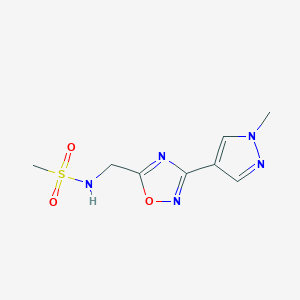
![3-[4-(morpholine-4-carbonyl)phenyl]-2-[(2-oxo-2-phenylethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2753059.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-cyano-6-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2753060.png)
![3-[2-(3-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B2753063.png)
![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2753064.png)
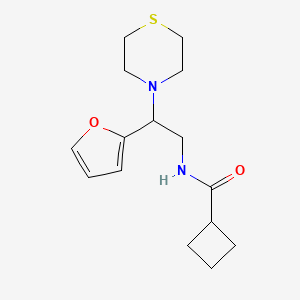
![N-tert-butyl-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2753066.png)

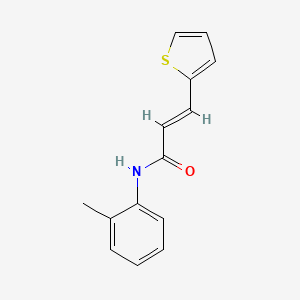
![4-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}-N,N-dimethylaniline](/img/structure/B2753070.png)
